3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one
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Overview
Description
3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pH, which are crucial for the successful synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the reduction of inflammation or the induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylpyrimidin-4(3H)-one: Lacks the fluorine substitution, which may affect its biological activity.
3-(2-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of fluorine, which can lead to different reactivity and properties.
Uniqueness
The presence of the fluorine atom in 3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a unique and valuable compound for various applications.
Properties
CAS No. |
89069-76-1 |
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Molecular Formula |
C22H15FN2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-2,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C22H15FN2O/c23-18-13-7-8-14-20(18)25-21(26)15-19(16-9-3-1-4-10-16)24-22(25)17-11-5-2-6-12-17/h1-15H |
InChI Key |
OOQOCIYDPWZCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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